molecular formula C18H20O2 B8614221 9-[2-(2-Methoxyethoxy)ethyl]-9H-fluorene CAS No. 113647-98-6

9-[2-(2-Methoxyethoxy)ethyl]-9H-fluorene

Cat. No.: B8614221
CAS No.: 113647-98-6
M. Wt: 268.3 g/mol
InChI Key: PMCLNKCKGDMPMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-[2-(2-Methoxyethoxy)ethyl]-9H-fluorene is a fluorene derivative substituted at the 9-position with a methoxyethoxyethyl side chain. This compound is frequently utilized as a monomer or intermediate in conjugated polymers and organic semiconductors. Its synthesis typically involves Kumada catalyst transfer polymerization, yielding diblock copolymers with controlled molecular weights (e.g., Mₙ = 11,800 g mol⁻¹, Mₜ = 14,800 g mol⁻¹, dispersity = 1.25) for use in organic photovoltaics . The methoxyethoxyethyl substituents enhance solubility in polar solvents and modulate dielectric properties, making it suitable for applications in optoelectronic devices .

Properties

CAS No.

113647-98-6

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

9-[2-(2-methoxyethoxy)ethyl]-9H-fluorene

InChI

InChI=1S/C18H20O2/c1-19-12-13-20-11-10-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18H,10-13H2,1H3

InChI Key

PMCLNKCKGDMPMD-UHFFFAOYSA-N

Canonical SMILES

COCCOCCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent(s) Molecular Weight (g mol⁻¹) Key Applications Synthesis Method
9-[2-(2-Methoxyethoxy)ethyl]-9H-fluorene Methoxyethoxyethyl 268.35 (monomer) Organic photovoltaics, OLEDs Kumada/Suzuki polymerization
9,9-Dimethyl-2-nitro-9H-fluorene Methyl, nitro 255.27 (CAS 605644-46-0) Pharmaceuticals, intermediates Cross-coupling reactions
9-Chloromethyl-9-[(9H-fluoren-9-yl)methyl]-9H-fluorene Chloromethyl, methyl 400.92 Organic electronics Crystal growth, vapor deposition
2-(2-(Diethylamino)ethoxy)-9H-fluoren-9-one hydrochloride Diethylaminoethoxy, ketone 355.88 Antiviral agents Alkylation, salt formation
Key Observations:
  • Solubility and Processability : The methoxyethoxyethyl side chain in the target compound improves solubility in organic solvents (e.g., THF, dioxane) compared to 9,9-dimethyl or chloromethyl derivatives, which require harsher solvents or elevated temperatures .
  • Electronic Properties : The electron-donating methoxyethoxyethyl group increases the dielectric constant (ε ≈ 3.5–4.0) of fluorene-based polymers, enhancing charge transport in organic photovoltaics. In contrast, nitro-substituted derivatives (e.g., 9,9-dimethyl-2-nitro-9H-fluorene) exhibit electron-withdrawing effects, favoring charge-transfer complexes in pharmaceuticals .
  • Conjugation Length : Suzuki coupling of bromo-iodo derivatives of 9-[2-(2-methoxyethoxy)ethyl]-9H-fluorene produces dimers/trimers with extended conjugation lengths (λₑₘ ≈ 450 nm), outperforming 9,9-dimethyl analogs in light-emitting applications .

Application-Specific Performance

  • Organic Photovoltaics : The target compound’s copolymers (e.g., PFEO-b-PCBr) achieve external quantum efficiencies (EQE) >1% due to balanced hole/electron mobility, whereas nitro- or methyl-substituted fluorenes are less efficient in bulk heterojunctions .
  • Biomedical Imaging : Derivatives like 3-(9-[2-(2-methoxyethoxy)ethyl]-fluoren-9-yl)propanenitrile exhibit two-photon fluorescence (λₑₓ = 800 nm), outperforming carbazole-based probes in multiphoton imaging .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.